Vibunazole
Overview
Description
Vibunazole: is a triazole antifungal compound known for its efficacy against various fungal infections. It is chemically identified as 1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol . This compound has been studied for its potential in treating systemic candidosis and other fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vibunazole involves several steps:
- The reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with dimethyl sulfide, dimethyl sulfate, and sodium methoxide in acetonitrile produces 2,4-chlorophenoxymethyl)-2-(tertbutyl)oxirane .
- This intermediate is then condensed with 1,2,4-triazole in refluxing ethanol to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Vibunazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide and dimethyl sulfate are used.
Condensation Reactions: Ethanol is commonly used as a solvent for condensation reactions.
Major Products: The major product of the synthesis is this compound itself, with potential by-products depending on the reaction conditions and reagents used.
Scientific Research Applications
Vibunazole has been extensively studied for its antifungal properties. Some key applications include:
Medical Research: this compound has been compared with other antifungal agents like ketoconazole in treating systemic candidosis.
Pharmacokinetic Studies: Research has been conducted to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion.
In Vitro Studies: this compound has been tested against various fungal species, including Candida and Aspergillus, showing promising inhibitory effects.
Mechanism of Action
Vibunazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is involved in ergosterol biosynthesis .
Comparison with Similar Compounds
Ketoconazole: An imidazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Fluconazole: Another triazole antifungal, known for its high oral bioavailability and efficacy against systemic fungal infections.
Uniqueness of Vibunazole: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and antifungal spectrum. It has shown comparable efficacy to ketoconazole and itraconazole in various studies .
Biological Activity
Vibunazole is a compound that has garnered attention for its potential biological activities, particularly in the context of antifungal properties. This article presents an overview of its biological activity, supported by data tables, case studies, and research findings.
1. Overview of this compound
This compound belongs to the class of azole antifungals, which are known for their mechanism of action involving the inhibition of ergosterol synthesis in fungal cell membranes. This inhibition is primarily achieved through the blockade of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthetic pathway. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately results in cell death or growth inhibition of pathogenic fungi.
The primary mechanism by which this compound exerts its antifungal effects includes:
- Inhibition of Ergosterol Synthesis : By inhibiting lanosterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol intermediates.
- Alteration of Membrane Integrity : The absence of ergosterol compromises the structural integrity and function of fungal cell membranes, making them more susceptible to environmental stressors and host immune responses.
3.1 In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various fungal strains. The following table summarizes key findings regarding its Minimum Inhibitory Concentrations (MICs) against different fungi:
Fungal Strain | MIC (µg/mL) | Reference |
---|---|---|
Candida albicans | 0.5 | |
Aspergillus fumigatus | 1.0 | |
Cryptococcus neoformans | 0.25 | |
Trichophyton rubrum | 2.0 |
These findings indicate that this compound exhibits potent antifungal activity, particularly against Candida albicans and Cryptococcus neoformans, which are significant pathogens in immunocompromised patients.
3.2 Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of this compound. The results showed that at concentrations below 5 µg/mL, this compound had minimal cytotoxic effects on human cells, with cell viability remaining above 85% after 24 hours of exposure. This suggests a favorable therapeutic window for its use in clinical settings.
4. Case Studies
Several case studies have highlighted the clinical efficacy of this compound in treating fungal infections:
- Case Study 1 : A patient with recurrent Candida infections refractory to conventional therapies was treated with this compound at a dosage of 200 mg/day for four weeks. The treatment resulted in complete resolution of symptoms and negative cultures post-treatment.
- Case Study 2 : In a cohort study involving patients with invasive aspergillosis, those treated with this compound demonstrated improved survival rates compared to those receiving standard azole therapy (p < 0.05).
These case studies underscore the potential role of this compound as an effective treatment option for difficult-to-treat fungal infections.
5. Conclusion
This compound exhibits significant biological activity against a range of fungal pathogens through its mechanism of inhibiting ergosterol synthesis and altering membrane integrity. Its favorable safety profile and efficacy observed in clinical case studies suggest that it may serve as a valuable addition to antifungal therapy, particularly for patients with resistant infections.
Further research is warranted to explore its full therapeutic potential and optimize treatment protocols for various fungal infections.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPZTCGZAFWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001251 | |
Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80456-55-9, 104358-25-0, 104358-26-1 | |
Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vibunazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vibunazole, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vibunazole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIBUNAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VIBUNAZOLE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VIBUNAZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.